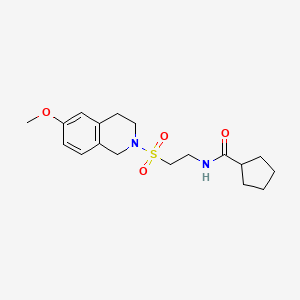
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is an organic compound known for its complex structure Its molecular structure consists of various functional groups, including an isoquinoline ring, a sulfonamide group, and a cyclopentanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. Here is a simplified route:
Formation of 6-methoxyisoquinoline: : Starting from a simple aromatic precursor, a series of nitration, reduction, and methylation reactions can yield 6-methoxyisoquinoline.
Conversion to sulfonamide: : Reacting 6-methoxyisoquinoline with sulfonyl chloride in the presence of a base forms the sulfonamide derivative.
Attachment of ethyl group: : The sulfonamide is then reacted with ethyl bromoacetate to introduce the ethyl group.
Cyclopentanecarboxamide synthesis: : Finally, the resulting intermediate undergoes an amidation reaction with cyclopentanecarboxylic acid to form the target compound.
Industrial Production Methods
Industrial production generally follows a similar synthetic route but on a larger scale, with optimization for yield and purity. Techniques like continuous flow chemistry and automated synthesis platforms are often used to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the isoquinoline ring and the methoxy group.
Reduction: : Selective reduction of the sulfonamide group is possible, although it requires specific conditions.
Substitution: : The sulfonamide and ethyl groups are points of interest for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The reactions can produce various derivatives and analogs of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide, each with potentially distinct properties and applications.
科学研究应用
Chemistry
Catalysts: : The compound's unique structure makes it a candidate for use as a ligand in catalytic processes.
Organic Synthesis: : It can serve as an intermediate or building block in the synthesis of more complex molecules.
Biology and Medicine
Biochemical Studies: : Its interactions with various biological molecules can provide insights into enzyme mechanisms and protein-ligand binding.
Industry
Materials Science: : The compound can be explored for use in the development of new materials, particularly in polymers and advanced composites.
作用机制
The compound's mechanism of action is highly dependent on its specific application. In pharmaceutical contexts, it may interact with molecular targets like enzymes or receptors, influencing biochemical pathways. The isoquinoline ring can intercalate with DNA, potentially modulating genetic expression.
相似化合物的比较
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide can be compared with similar compounds based on the isoquinoline framework or sulfonamide group.
Similar Compounds
N-((2-(6-methoxyisoquinolin-2-yl)ethyl)sulfonyl)acetamide
N-(2-((3,4-dihydroisoquinolin-2-yl)sulfonyl)ethyl)cyclopentanecarboxamide
生物活性
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Isoquinoline moiety : A bicyclic structure that contributes to the compound's biological activity.
- Sulfonyl group : Known for enhancing solubility and bioavailability.
- Cyclopentanecarboxamide : This portion may influence the interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines, likely through the modulation of cell cycle regulators such as CDK9 .
- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use in treating infections .
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
- Modulation of Signaling Pathways : It influences various signaling pathways involved in apoptosis and cell proliferation, contributing to its antitumor effects .
Data Summary
Case Study 1: Antitumor Activity
In a study conducted on human cancer cell lines, this compound exhibited significant cytotoxicity. The IC50 values were determined to be within the nanomolar range, indicating potent antitumor activity. The study highlighted the compound's ability to induce apoptosis via caspase activation.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective properties of the compound revealed its potential in preventing neuronal cell death induced by oxidative stress. The results showed a marked reduction in reactive oxygen species (ROS) levels and improved cell viability in treated cultures compared to controls.
属性
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-17-7-6-16-13-20(10-8-15(16)12-17)25(22,23)11-9-19-18(21)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11,13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRGWUKABVLPFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3CCCC3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













